Pyridine-triphenylborane

概要

説明

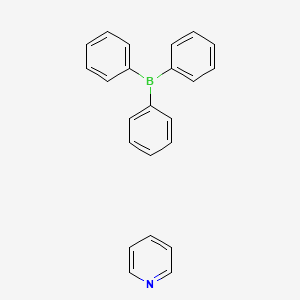

Pyridine-triphenylborane is an organic compound with the chemical formula C23H20BN. It is a white to light yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is widely used in organic synthesis as a catalyst and ligand, facilitating various chemical reactions such as coupling, hydrogenation, and cyclization .

準備方法

Pyridine-triphenylborane can be synthesized through two primary methods:

Reaction of Triphenylborane with Pyridine: This method involves heating triphenylborane with pyridine under an inert atmosphere of nitrogen or argon.

Reaction of Pyridine with Triphenylborane Sulfonyl Fluoride: In this method, pyridine reacts with triphenylborane sulfonyl fluoride under nitrogen protection to yield the desired product.

Industrial production methods typically involve large-scale synthesis using these routes, ensuring high purity and yield of the compound.

化学反応の分析

Formation of Pyridine-Triphenylborane

Py-BPh3 is synthesized by reacting triphenylborane with pyridine in an inert solvent such as dichloromethane (DCM):

textBPh3 (s) + Pyridine (l) -> Py-BPh3 (s)

Decomposition

Py-BPh3 can decompose upon heating or exposure to strong acids, regenerating triphenylborane and pyridine.

Lewis Acid Catalysis

Py-BPh3 acts as a Lewis acid catalyst in several reactions:

-

Polymerization of Acrylic Esters : Py-BPh3 catalyzes the polymerization of acrylic esters. The Lewis acidity of boron facilitates the opening of the monomer's double bond, initiating the polymerization process. Boron coordinates with the carbonyl oxygen of the ester monomer, which weakens the C=O double bond. This allows for a nucleophilic attack on the carbonyl carbon by another monomer molecule, starting the polymerization chain reaction.

-

Cycloaddition Reactions : Triphenylborane (BPh3) can catalyze cycloaddition reactions. For instance, it has been shown to catalyze the dimerization of tetrahedrane derivatives and their cycloaddition with styrene or ethylene .

Interactions with Lewis Bases

Py-BPh3 forms stable adducts with amines and other Lewis bases due to its Lewis acidity. These interactions can influence reaction pathways.

Reaction with Metal Ions

This compound's interaction with metal ions has been investigated, highlighting its potential use in metal-free catalysis. Copper ions, but not zinc or manganese ions, can result in the degradation of triphenylborane-pyridine in aquatic environments .

Degradation in Aquatic Environments

Triphenylborane-pyridine (TPBP) is an antifouling compound that can degrade in aquatic environments, particularly in the presence of copper ions .

-

Copper ions (5 mg/L) degrade TPBP in 24 hours, producing phenol, phenylboronic acid, biphenyl, and borate .

-

Cu2+ as copper(II) chloride or copper(II) acetate leads to complete degradation of TPBP, which is suppressed by the addition of thylenediaminetetraacetic acid disodium salt .

-

Cu+ as copper(I) acetate also completely degrades TPBP, and this degradation is suppressed by bathocuproine addition .

The degradation of TPBP by copper ions in natural aquatic environments may be an important mechanism for dissipating TPBP residues from antifouling paint .

Environmental Impact

Degradation products of this compound, such as diphenylborane hydroxide, can be toxic to aquatic organisms, including algae and crustaceans. This raises concerns about the environmental impact of this compound used in antifouling applications.

科学的研究の応用

Catalytic Applications

1.1 Metal-Free Catalysis

Pyridine-triphenylborane serves as a Lewis acid in metal-free catalysis. It has been utilized in several organic transformations, including:

- Polymer Synthesis : PTPB acts as a catalyst in the copolymerization of epoxides with carbon dioxide (CO2) and isocyanates to create polycarbonate copolymers and polyurethanes. This application showcases its potential in sustainable polymer production, utilizing CO2 as a feedstock .

- Hydrogenation Reactions : PTPB can form frustrated Lewis pairs (FLPs) with various amines, facilitating hydrogenation reactions. For instance, it has been shown to catalyze the hydrogenation of phenylacetylene to alkenes under mild conditions .

1.2 Antifouling Agent

PTPB is employed as an antifouling agent in marine environments. Its effectiveness in preventing biofouling on ship hulls is attributed to its ability to degrade in the presence of metal ions, particularly copper, which enhances its environmental safety profile. Studies have indicated that PTPB can be completely degraded by copper ions, producing less harmful degradation products like phenol and diphenylboronic acid .

Environmental Impact Studies

2.1 Degradation Studies

Research has focused on the environmental fate of PTPB, particularly its degradation pathways in aquatic environments. Experiments have demonstrated that PTPB can degrade rapidly in the presence of copper ions, suggesting that natural metal ions could mitigate its persistence in marine ecosystems . This degradation process is crucial for assessing the environmental impact of antifouling agents.

Photophysical Properties

This compound complexes exhibit interesting photophysical properties that make them suitable for applications in optoelectronics. The interaction between boron and pyridine can lead to unique electronic properties that are beneficial for developing new materials with enhanced photoluminescence characteristics .

Case Study: Antifouling Efficacy

A study evaluated the efficacy of PTPB as an antifouling agent on ship hulls, demonstrating its ability to prevent biofouling effectively while also being environmentally degradable through metal ion interaction. The results showed complete degradation within 24 hours when exposed to copper ions, indicating a promising alternative to traditional antifouling agents that pose significant ecological risks .

Case Study: Catalytic Performance

In another study, PTPB was tested for its catalytic performance in polymer synthesis through the copolymerization of propylene oxide and CO2. The results highlighted its efficiency at low catalyst loadings and high turnover frequencies, showcasing its potential for industrial applications in sustainable chemistry .

作用機序

The mechanism of action of pyridine-triphenylborane involves its role as a Lewis acid. It forms Lewis acid-base adducts with various substrates, facilitating nucleophilic attacks and other chemical transformations . The molecular targets and pathways involved include the activation of nitrone via Lewis acid-base interactions, which enhances the reactivity of the compound in various catalytic processes .

類似化合物との比較

Pyridine-triphenylborane can be compared with other similar compounds such as:

Triphenylborane: A simpler compound that also acts as a Lewis acid but lacks the pyridine moiety, making it less versatile in certain reactions.

Tralopyril: Another antifouling agent with different chemical properties and applications.

The uniqueness of this compound lies in its combination of the triphenylborane and pyridine moieties, which enhances its reactivity and versatility in various chemical and industrial applications .

生物活性

Pyridine-triphenylborane (PTPB) is a compound that has garnered attention for its potential biological activities, particularly in the context of antifouling applications and its effects on marine organisms. This article provides a comprehensive overview of the biological activity associated with PTPB, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a complex formed by the reaction of pyridine with triphenylborane. This compound has been studied for its applications in various fields, including catalysis and as an antifouling agent in marine environments. Its structure can be represented as follows:

Antifouling Properties

PTPB has been investigated for its antifouling properties, particularly as a replacement for traditional organotin compounds that are now restricted due to environmental concerns. Studies have shown that PTPB exhibits significant toxicity towards various marine organisms, which is crucial for its efficacy as an antifouling agent.

Table 1: Toxicity of this compound to Marine Organisms

The low LC50 values indicate high toxicity, which suggests that PTPB can effectively prevent biofouling by inhibiting the growth of marine microorganisms.

Ecotoxicological Studies

Research has highlighted the ecotoxicological impacts of PTPB and its degradation products. A study found that the degradation products of PTPB were also toxic to marine life, raising concerns about long-term environmental effects. The degradation pathway involves hydrolysis and oxidation, leading to various by-products that may be harmful.

Study 1: Toxicity Assessment

In a study assessing the toxicity of PTPB on Daphnia magna, it was observed that exposure to sub-lethal concentrations resulted in significant behavioral changes and reproductive impairment. The study concluded that while PTPB is effective as an antifouling agent, its ecological impact must be carefully considered.

Study 2: Inhibition Mechanisms

Another research focused on the mechanisms by which PTPB exerts its antifouling effects. It was found that PTPB disrupts cellular functions in marine bacteria by interfering with membrane integrity and metabolic processes, leading to cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how PTPB interacts at the molecular level with various biological targets. These studies provide insights into the binding affinities and potential inhibitory effects against specific enzymes or receptors involved in microbial growth.

Table 2: Molecular Docking Results for this compound

The negative binding affinities indicate strong interactions between PTPB and its targets, suggesting potential for therapeutic applications beyond antifouling.

特性

IUPAC Name |

pyridine;triphenylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSXSXUHWBSPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448581 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

971-66-4 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。